

Spectroscopic Profile of (1S,2S)-2-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S)-2-Aminocyclohexanol

Cat. No.: B150878

[Get Quote](#)

This technical guide provides a detailed overview of the spectroscopic data for **(1S,2S)-2-aminocyclohexanol**, a valuable chiral building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Introduction

(1S,2S)-2-Aminocyclohexanol is a chiral organic compound with the molecular formula C₆H₁₃NO. As a cis-1,2-disubstituted cyclohexane, the spatial arrangement of its amino and hydroxyl groups dictates its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its stereochemistry and purity, which are critical for its applications in stereoselective synthesis and as a scaffold in medicinal chemistry. This guide summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides generalized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for **(1S,2S)-2-aminocyclohexanol**. It is important to note that a complete, experimentally verified dataset from a single, peer-reviewed source is not readily available in the public domain. The data presented herein is compiled from various sources and should be used as a reference, with the understanding that experimental conditions can influence the exact values.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the stereochemistry of substituted cyclohexanes through the analysis of chemical shifts and spin-spin coupling constants. For **(1S,2S)-2-aminocyclohexanol**, the cis relationship of the amino and hydroxyl groups leads to a specific set of proton environments.

Table 1: ^1H NMR Spectral Data of 2-Aminocyclohexanol

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H1 (CH-OH)	3.126	Not specified	$J(\text{H1, H2}) = 9.3$, $J(\text{H1, H6a}) = 4.6$
H2 (CH-NH ₂)	2.450	Not specified	$J(\text{H2, H3a}) = 10.9$, $J(\text{H2, H3e}) = 4.2$
Cyclohexyl Protons	1.116 - 2.52	Multiplet	Not fully resolved

Disclaimer: The data in Table 1 is adapted from a spectrum of 2-aminocyclohexanol where the specific stereoisomer was not explicitly defined. However, the provided coupling constants are consistent with a cis configuration. Researchers should verify this data with their own experimental results.

^{13}C NMR Spectroscopy

Carbon NMR provides information on the number and electronic environment of the carbon atoms in the molecule. Due to the lack of specific experimental data in the searched literature for **(1S,2S)-2-aminocyclohexanol**, a definitive table of ^{13}C NMR chemical shifts cannot be provided at this time. For similar aminocyclohexanol structures, the carbon atoms bearing the hydroxyl and amino groups are typically observed in the range of 65-80 ppm and 50-60 ppm, respectively. The remaining cyclohexyl carbons generally appear between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(1S,2S)-2-aminocyclohexanol** is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for **(1S,2S)-2-Aminocyclohexanol**

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Notes
O-H Stretch	3200 - 3600	Strong, Broad	Indicates hydrogen bonding.
N-H Stretch	3250 - 3400	Medium	Primary amine, may show two bands.
C-H Stretch (sp ³)	2850 - 3000	Strong	Aliphatic C-H bonds.
N-H Bend	1590 - 1650	Medium	Scissoring vibration of the -NH ₂ group.
C-O Stretch	1050 - 1150	Strong	Characteristic of a secondary alcohol.
C-N Stretch	1020 - 1250	Medium	Aliphatic amine.

Disclaimer: Table 2 provides expected ranges for the functional groups present in **(1S,2S)-2-aminocyclohexanol** based on general IR correlation tables. These values should be confirmed with experimental data.

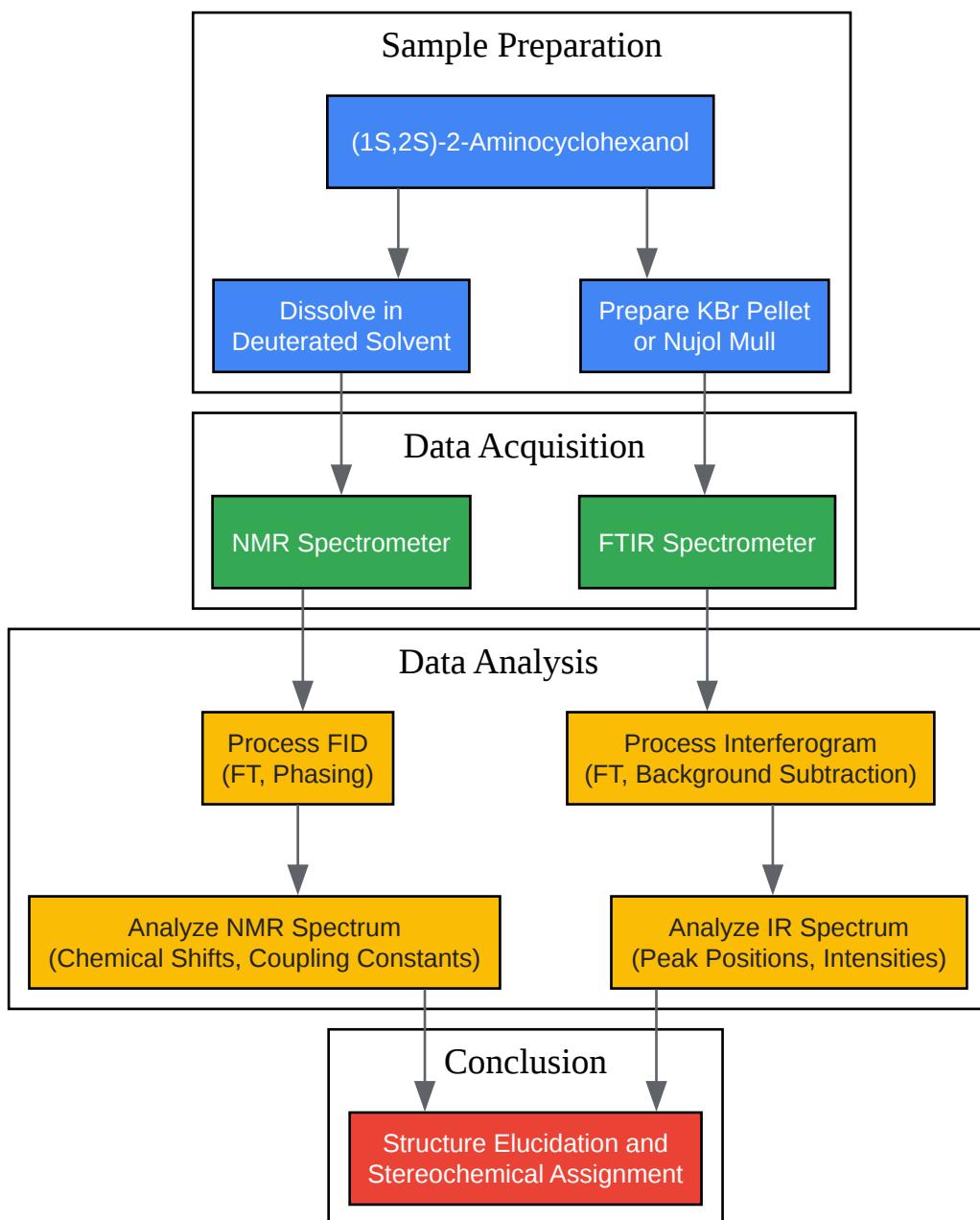
Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of **(1S,2S)-2-aminocyclohexanol**. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol

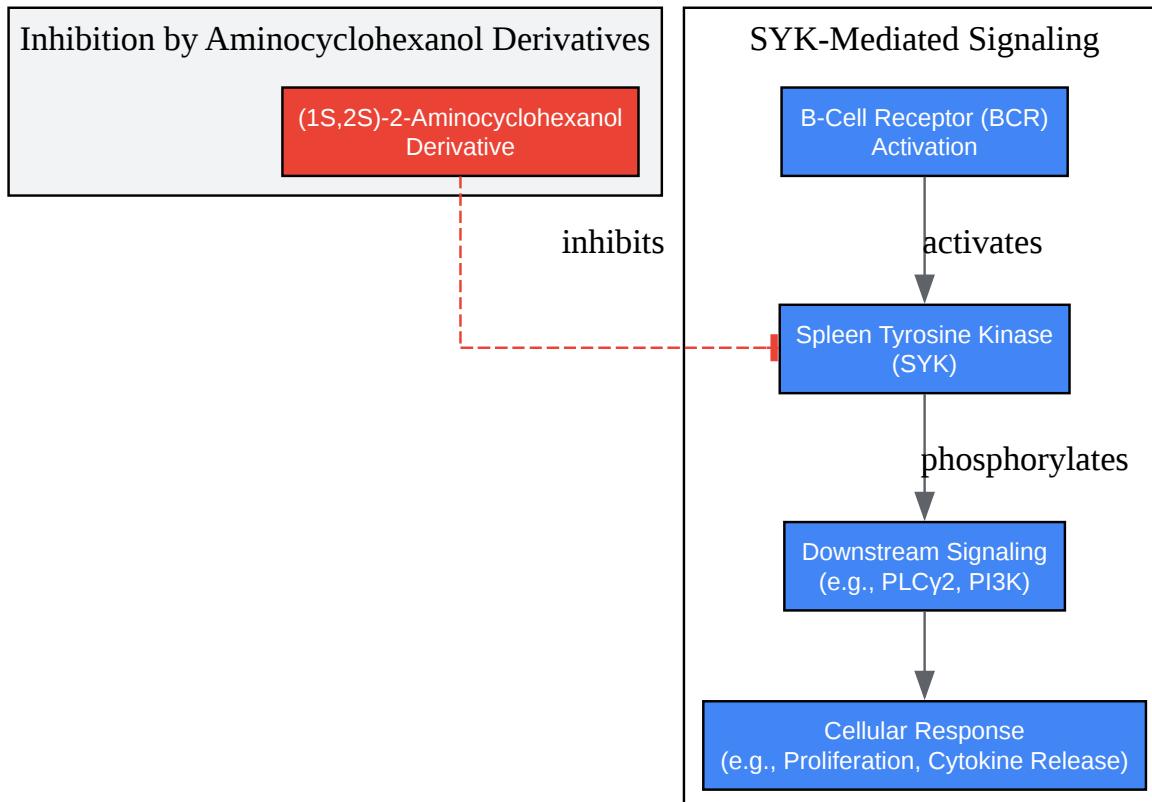
- Sample Preparation: Dissolve 5-10 mg of **(1S,2S)-2-aminocyclohexanol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a standard single-pulse sequence.

- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
 - Use a relaxation delay of 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.


IR Spectroscopy Protocol (KBr Pellet)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **(1S,2S)-2-aminocyclohexanol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).


Visualization of Methodologies and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and a relevant biological pathway involving aminocyclohexanol derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(1S,2S)-2-aminocyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Inhibition of the SYK signaling pathway by aminocyclohexanol derivatives.

- To cite this document: BenchChem. [Spectroscopic Profile of (1S,2S)-2-Aminocyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150878#spectroscopic-data-nmr-ir-of-1s-2s-2-aminocyclohexanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com